molecular formula C25H19FN2O4 B4962918 methyl 4-[(E)-[2-(2-fluorophenyl)-1-(4-methoxyphenyl)-5-oxoimidazol-4-ylidene]methyl]benzoate

methyl 4-[(E)-[2-(2-fluorophenyl)-1-(4-methoxyphenyl)-5-oxoimidazol-4-ylidene]methyl]benzoate

Cat. No.: B4962918
M. Wt: 430.4 g/mol
InChI Key: DUOLCHUCYLSRJB-PXLXIMEGSA-N
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Description

Methyl 4-[(E)-[2-(2-fluorophenyl)-1-(4-methoxyphenyl)-5-oxoimidazol-4-ylidene]methyl]benzoate is a complex organic compound with a unique structure that includes fluorophenyl, methoxyphenyl, and imidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(E)-[2-(2-fluorophenyl)-1-(4-methoxyphenyl)-5-oxoimidazol-4-ylidene]methyl]benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole core, followed by the introduction of the fluorophenyl and methoxyphenyl groups. The final step involves the esterification of the benzoic acid derivative to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(E)-[2-(2-fluorophenyl)-1-(4-methoxyphenyl)-5-oxoimidazol-4-ylidene]methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Methyl 4-[(E)-[2-(2-fluorophenyl)-1-(4-methoxyphenyl)-5-oxoimidazol-4-ylidene]methyl]benzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions, such as enzyme inhibition or receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-[(E)-[2-(2-fluorophenyl)-1-(4-methoxyphenyl)-5-oxoimidazol-4-ylidene]methyl]benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. This interaction can lead to various effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-fluorobenzoate: A simpler compound with a similar fluorophenyl group.

    Methyl 3-fluorobenzoate: Another fluorinated benzoate ester with a different substitution pattern.

    Methyl 4-nitrobenzoate: A compound with a nitro group instead of a fluorophenyl group.

Uniqueness

Methyl 4-[(E)-[2-(2-fluorophenyl)-1-(4-methoxyphenyl)-5-oxoimidazol-4-ylidene]methyl]benzoate is unique due to its combination of fluorophenyl, methoxyphenyl, and imidazole moieties. This structure provides distinct chemical and biological properties that are not found in simpler compounds like methyl 4-fluorobenzoate or methyl 3-fluorobenzoate.

Properties

IUPAC Name

methyl 4-[(E)-[2-(2-fluorophenyl)-1-(4-methoxyphenyl)-5-oxoimidazol-4-ylidene]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19FN2O4/c1-31-19-13-11-18(12-14-19)28-23(20-5-3-4-6-21(20)26)27-22(24(28)29)15-16-7-9-17(10-8-16)25(30)32-2/h3-15H,1-2H3/b22-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUOLCHUCYLSRJB-PXLXIMEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NC(=CC3=CC=C(C=C3)C(=O)OC)C2=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=N/C(=C/C3=CC=C(C=C3)C(=O)OC)/C2=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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